(13R,20S,21R,24S,25S)-6-amino-7-butan-2-yl-10-chloro-3,24,28-trihydroxy-21-methoxy-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,22,27-octaene-5,26-dione
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Overview
Description
The compound (1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2’,3’:6,7][1,3]dioxino[4’,5’,6’:4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione is a complex organic molecule with a unique structure. This compound features multiple functional groups, including amino, hydroxyl, methoxy, and chloro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the chromeno[2’,3’6,7][1,3]dioxino[4’,5’,6’4,5]naphtho[2,1-g]isoquinoline core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of functional groups: Amino, hydroxyl, methoxy, and chloro groups are introduced through various substitution and addition reactions. Common reagents include amines, alcohols, methanol, and chlorinating agents.
Final modifications: The butan-2-yl group is added through alkylation reactions, and the stereochemistry is controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For example:
Biological activity: It may interact with enzymes or receptors, inhibiting their function or modulating their activity.
Chemical reactivity: The functional groups can participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,4aS,8aR)-4,7-Dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C30H29ClN2O9 |
---|---|
Molecular Weight |
597 g/mol |
IUPAC Name |
(13R,20S,21R,24S,25S)-6-amino-7-butan-2-yl-10-chloro-3,24,28-trihydroxy-21-methoxy-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,22,27-octaene-5,26-dione |
InChI |
InChI=1S/C30H29ClN2O9/c1-4-10(2)13-7-11-18(30(38)33(13)32)24(35)17-12(23(11)31)8-16-20-21(17)26(37)22-25(36)19-14(34)5-6-15(39-3)27(19)42-29(22)28(20)41-9-40-16/h5-7,10,14-16,19,27,34-35,37H,4,8-9,32H2,1-3H3/t10?,14-,15+,16+,19+,27+/m0/s1 |
InChI Key |
LGOPVBMUGSRUOT-NLGWJYKOSA-N |
Isomeric SMILES |
CCC(C)C1=CC2=C(C(=C3C(=C2Cl)C[C@@H]4C5=C3C(=C6C(=O)[C@H]7[C@H](C=C[C@H]([C@H]7OC6=C5OCO4)OC)O)O)O)C(=O)N1N |
Canonical SMILES |
CCC(C)C1=CC2=C(C(=C3C(=C2Cl)CC4C5=C3C(=C6C(=O)C7C(C=CC(C7OC6=C5OCO4)OC)O)O)O)C(=O)N1N |
Synonyms |
Sch 54445 Sch-54445 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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